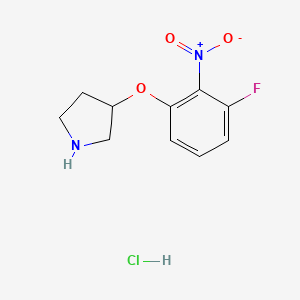

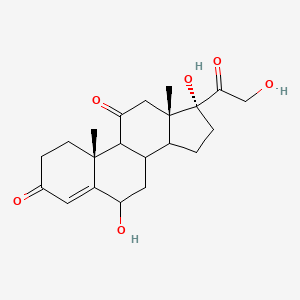

![molecular formula C23H28O6 B14784107 [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prednisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the 21-acetate ester of prednisone, a compound widely used for its anti-inflammatory and immunosuppressive properties. Prednisone acetate is commonly used to treat a variety of conditions, including endocrine, inflammatory, and immune disorders, as well as for palliation of neoplastic conditions .

准备方法

The synthesis of prednisone acetate typically involves several key steps. One common method starts with prednisone as the raw material. The process includes a series of reactions such as 3-site and 20-site keto-protection, 11-site keto-reduction, 21-site hydroxyl esterification, and 3-site and 20-site keto-deprotection . Industrial production often utilizes diosgenin as a starting material, which undergoes a combination of chemical and biotechnological processes to yield prednisone acetate .

化学反应分析

Prednisone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form prednisolone, which can further undergo hydroxylation to produce various metabolites . Common reagents used in these reactions include acidified phenyl hydrazine for colorimetric detection and chromophoric reagents for analytical purposes . Major products formed from these reactions include 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione and 6α-hydroxy-prednisone .

科学研究应用

Prednisone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying corticosteroid reactions and mechanisms. In biology, it serves as a tool for investigating glucocorticoid receptor interactions and gene expression modulation. In medicine, prednisone acetate is employed to treat conditions such as arthritis, blood disorders, immune system disorders, skin and eye conditions, respiratory issues, and certain cancers . Industrially, it is used in the formulation of various pharmaceutical products, including topical and injectable corticosteroids .

作用机制

Prednisone acetate exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid receptor complex that translocates to the nucleus and interacts with DNA to modify gene transcription. The complex upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The short-term effects include decreased vasodilation and capillary permeability, while long-term effects involve changes in gene expression that lead to multiple downstream effects .

相似化合物的比较

Prednisone acetate is often compared with other corticosteroids such as prednisolone, dexamethasone, and hydrocortisone. Prednisolone is a closely related compound with similar anti-inflammatory properties but differs in its pharmacokinetics and potency . Dexamethasone and betamethasone are more potent glucocorticoids with longer durations of action . Hydrocortisone, on the other hand, has a shorter duration of action and is less potent compared to prednisone acetate . The unique aspect of prednisone acetate lies in its balanced anti-inflammatory and immunosuppressive effects, making it suitable for a wide range of therapeutic applications.

属性

分子式 |

C23H28O6 |

|---|---|

分子量 |

400.5 g/mol |

IUPAC 名称 |

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1 |

InChI 键 |

MOVRKLZUVNCBIP-XLSOAHDVSA-N |

手性 SMILES |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)C=C[C@]34C)C)O |

规范 SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)

![Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate](/img/structure/B14784093.png)

![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-](/img/structure/B14784109.png)

![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)

![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)

![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)